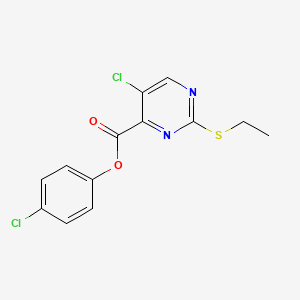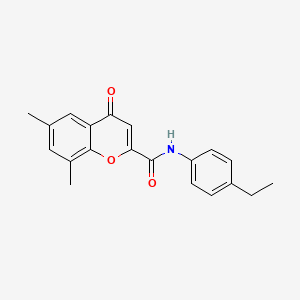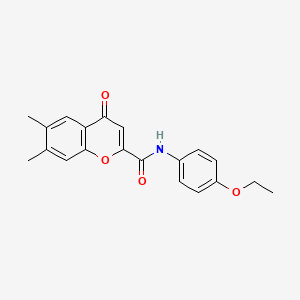![molecular formula C25H25N3O B11401456 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11401456.png)
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and parameters . The reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Reagents: Benzoic anhydride is used as the acylating agent.
Solvent: A suitable solvent, such as ethanol, is used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems allows for efficient and high-yield production, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is a crucial building block in the synthesis of various drug candidates.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar benzamide structure and is used in similar applications.
N-[(4-Methylphenyl)methyl]-3-(methylsulfonyl)benzamide: Another related compound with comparable properties and uses.
Uniqueness
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C25H25N3O/c1-19-13-15-20(16-14-19)18-28-23-11-6-5-10-22(23)27-24(28)12-7-17-26-25(29)21-8-3-2-4-9-21/h2-6,8-11,13-16H,7,12,17-18H2,1H3,(H,26,29) |
InChI Key |
GIQDKFPFLWRCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-ethyl-2-(3-methoxypropyl)-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401377.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11401383.png)
![N-(3-methoxyphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401389.png)
![2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11401395.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11401396.png)
![5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11401407.png)

![6-(4-chlorophenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401422.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B11401429.png)



![12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11401461.png)
